[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
Uridine 5’-triphosphate is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position. Its primary role is as a substrate for the synthesis of ribonucleic acid during transcription .
Preparation Methods
Uridine 5’-triphosphate can be synthesized from uridine 5’-diphosphate in the presence of the enzyme nucleoside diphosphate kinase. The reaction involves the transfer of a phosphate group from adenosine 5’-triphosphate to uridine 5’-diphosphate, forming uridine 5’-triphosphate and adenosine 5’-diphosphate . Industrial production methods often involve enzymatic synthesis due to its efficiency and specificity .
Chemical Reactions Analysis
Uridine 5’-triphosphate undergoes various types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form uridine 5’-tetraphosphate.
Hydrolysis: It can be hydrolyzed to uridine 5’-diphosphate and inorganic phosphate.
Common reagents used in these reactions include adenosine 5’-triphosphate for phosphorylation and water for hydrolysis. The major products formed from these reactions are uridine 5’-diphosphate, cytidine 5’-triphosphate, and inorganic phosphate .
Scientific Research Applications
Uridine 5’-triphosphate has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of ribonucleic acid.
Biology: It plays a crucial role in the metabolism of carbohydrates and the synthesis of glycogen.
Industry: It is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
Uridine 5’-triphosphate exerts its effects by acting on purinergic receptors, specifically the P2Y2 and P2Y4 receptors. Upon binding to these receptors, it mediates various cellular responses, including the enhancement of antibody production and injury repair . It also plays a role in the synthesis of ribonucleic acid by serving as a substrate for ribonucleic acid polymerase .
Comparison with Similar Compounds
Uridine 5’-triphosphate is similar to other nucleoside triphosphates such as adenosine 5’-triphosphate, cytidine 5’-triphosphate, and guanosine 5’-triphosphate. it is unique in its role in the metabolism of carbohydrates and its specific interactions with P2Y receptors . Similar compounds include:
- Adenosine 5’-triphosphate
- Cytidine 5’-triphosphate
- Guanosine 5’-triphosphate
Properties
Molecular Formula |
C9H17N2O15P3 |
---|---|
Molecular Weight |
486.16 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H17N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
ZFXAEBWYDPNILK-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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